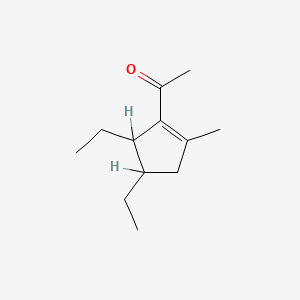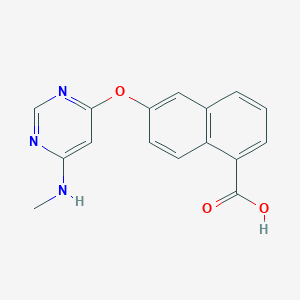
2-Chloro-4-methyl-5-pyrimidinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-5-pyrimidinemethanol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-pyrimidinemethanol typically involves the chlorination of 4-methyl-5-pyrimidinemethanol. One common method includes the reaction of 4-methyl-5-pyrimidinemethanol with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydroxyl group with a chlorine atom, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methyl-5-pyrimidinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 2-Chloro-4-methyl-5-pyrimidinemethane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under mild conditions.
Major Products
Oxidation: 2-Chloro-4-methyl-5-pyrimidinecarbaldehyde.
Reduction: 2-Chloro-4-methyl-5-pyrimidinemethane.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-methyl-5-pyrimidinemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methyl-5-pyrimidinemethanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine atom and hydroxyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methylpyrimidine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Methyl-5-pyrimidinemethanol:
2,4-Dichloro-5-methylpyrimidine: Contains an additional chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness
2-Chloro-4-methyl-5-pyrimidinemethanol is unique due to the presence of both a chlorine atom and a hydroxyl group
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
(2-chloro-4-methylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)2-8-6(7)9-4/h2,10H,3H2,1H3 |
Clé InChI |
JWEGJQRYDAUZJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)






![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)




![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
